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Introduction
3'-Amino-2'-hydroxyacetophenone hydrochloride (CAS 90005-55-3) is a pivotal

intermediate in the synthesis of various pharmaceutical compounds, most notably the

leukotriene receptor antagonist, Pranlukast, used in the management of asthma.[1][2] Its

chemical structure, featuring an acetophenone core with hydroxyl and amino substitutions on

the aromatic ring, presents a unique spectroscopic fingerprint.[3][4] Understanding this

fingerprint is critical for identity confirmation, purity assessment, and quality control in drug

development and manufacturing.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3'-
Amino-2'-hydroxyacetophenone hydrochloride, including Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of

experimentally-derived spectra in peer-reviewed literature, this guide synthesizes data from

analogous compounds and established spectroscopic principles to present a robust, predictive

analysis. Every piece of predicted data is grounded in authoritative chemical theory to ensure

scientific integrity.
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Molecular Structure
The structural framework is key to interpreting its spectral data. The hydrochloride salt form

means the amino group is protonated, significantly influencing its electronic environment and,

consequently, its spectroscopic behavior.

Caption: Structure of 3'-Amino-2'-hydroxyacetophenone Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. For 3'-Amino-2'-hydroxyacetophenone hydrochloride, analysis in a

solvent like DMSO-d₆ is preferable due to the compound's polarity and the need to observe

exchangeable protons.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methyl, and

heteroatom-bound protons. The protonation of the amino group to an ammonium salt (-NH₃⁺)

will cause its signal to appear as a broad singlet and will influence the chemical shifts of the

nearby aromatic protons through inductive effects.[5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

C₈'-H₃ (Methyl) ~2.6 Singlet 3H

The acetyl

methyl group is a

sharp singlet,

deshielded by

the adjacent

carbonyl.

Ar-H (C₄', C₅',

C₆')
6.8 - 7.5 Multiplet 3H

These aromatic

protons will likely

appear as a

complex multiplet

due to their

differing

electronic

environments

and spin-spin

coupling.

OH (Phenolic) 9.0 - 10.0 Broad Singlet 1H

The phenolic

proton signal is

typically broad

and its chemical

shift is

concentration-

dependent.

NH₃⁺

(Ammonium)
7.0 - 8.0 Broad Singlet 3H

The ammonium

protons are

exchangeable

and will appear

as a broad

singlet.[6]

¹³C NMR Spectroscopy (Predicted)
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The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts are

predicted based on standard values for substituted benzene rings and acetophenones.[7]

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C₈' (Methyl) ~28
Typical range for an acetyl

methyl carbon.

C₄', C₅', C₆' 115 - 130
Aromatic carbons not directly

attached to heteroatoms.

C₁' ~135
Aromatic carbon attached to

the acetyl group.

C₃' ~140

Aromatic carbon attached to

the ammonium group,

deshielded.

C₂' ~150

Aromatic carbon attached to

the hydroxyl group,

significantly deshielded.

C₇' (Carbonyl) >195
The ketone carbonyl carbon is

highly deshielded.

Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups within a molecule. The

spectrum of 3'-Amino-2'-hydroxyacetophenone hydrochloride is expected to be rich with

information due to the presence of hydroxyl, ammonium, and carbonyl groups.[8]

Table 3: Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Functional Group Vibration Type Intensity

3200 - 3500 O-H (Phenol) Stretch Strong, Broad

2800 - 3100 N-H (Ammonium) Stretch Strong, Broad

~3050 C-H (Aromatic) Stretch Medium

~2950 C-H (Methyl) Stretch Medium

1660 - 1680 C=O (Ketone) Stretch Strong, Sharp

1500 - 1600 C=C (Aromatic) Stretch Medium-Strong

1200 - 1300 C-N Stretch Medium

1150 - 1250 C-O (Phenol) Stretch Medium

The broadness of the O-H and N-H stretches is a key feature, often overlapping to form a

complex absorption band in the high-wavenumber region of the spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For this compound, Electron Ionization (EI) would likely be used. The analysis will

detect the mass of the free base, 3'-Amino-2'-hydroxyacetophenone (Molecular Weight: 151.16

g/mol ), as the hydrochloride salt dissociates in the mass spectrometer.[3][9]

Molecular Ion (M⁺): A prominent peak is expected at m/z = 151.

Key Fragmentation: The primary fragmentation pathway for acetophenones is the cleavage

of the bond between the carbonyl carbon and the methyl group, leading to the loss of a

methyl radical (•CH₃).[10]

Molecular Ion (M⁺)
m/z = 151

- •CH₃

Acylium Ion
[M-15]⁺

m/z = 136
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Caption: Predicted primary fragmentation pathway in Mass Spectrometry.

Table 4: Predicted Key Mass Spectrometry Peaks

m/z Proposed Fragment Notes

151 [C₈H₉NO₂]⁺ Molecular ion peak (M⁺).

136 [M - CH₃]⁺

Loss of a methyl group,

resulting in a stable acylium

ion. This is often the base

peak.

Experimental Protocols
For researchers aiming to acquire their own data, the following standard protocols are

recommended.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh 5-10 mg of 3'-Amino-2'-hydroxyacetophenone
hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR

spectra on a 400 MHz or higher field spectrometer.

Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform.

Phase the spectra and perform baseline correction. Calibrate the ¹H spectrum using the

residual DMSO signal (δ 2.50 ppm) as an internal standard.

IR Spectroscopy Protocol
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the sample with dry KBr powder and pressing it into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer over a range of 4000-400 cm⁻¹.
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Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a direct insertion probe or after separation by Gas Chromatography (GC-MS).

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the major fragment ions.

Conclusion
The spectroscopic profile of 3'-Amino-2'-hydroxyacetophenone hydrochloride is dictated by

its unique combination of functional groups. While experimental data is not widely published, a

predictive analysis based on established chemical principles provides a reliable framework for

its characterization. The anticipated NMR spectra will clearly define the proton and carbon

environments, the IR spectrum will confirm the presence of key functional groups, and mass

spectrometry will verify the molecular weight and primary fragmentation pattern. This guide

serves as a valuable resource for scientists and professionals engaged in the synthesis,

analysis, and quality control of this important pharmaceutical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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